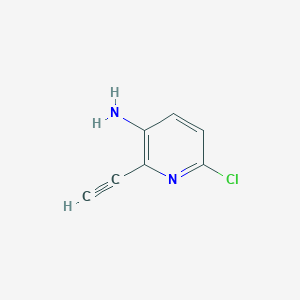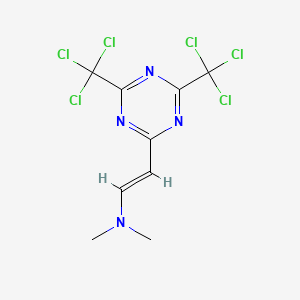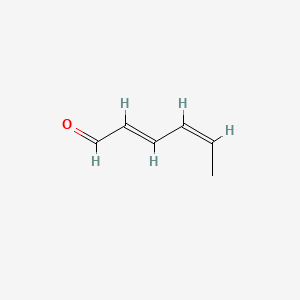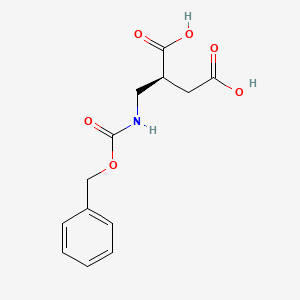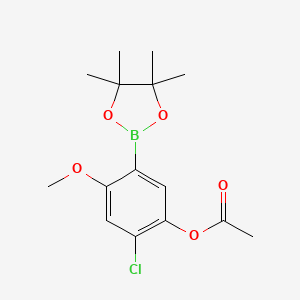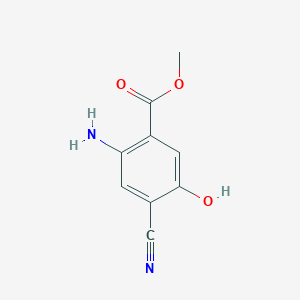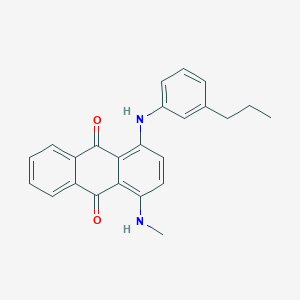
1-(Methylamino)-4-(3-propylanilino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylamino)-4-((3-propylphenyl)amino)anthracene-9,10-dione is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their applications in various fields such as organic electronics, dyes, and pharmaceuticals. This compound, with its unique structure, may exhibit interesting chemical and physical properties that make it valuable for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylamino)-4-((3-propylphenyl)amino)anthracene-9,10-dione typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of nitro groups to the anthracene ring.
Reduction: Conversion of nitro groups to amino groups.
Alkylation: Introduction of the methylamino and propylphenylamino groups.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures.
Análisis De Reacciones Químicas
Types of Reactions
1-(Methylamino)-4-((3-propylphenyl)amino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized forms.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
1-(Methylamino)-4-((3-propylphenyl)amino)anthracene-9,10-dione could have applications in:
Chemistry: As a precursor for synthesizing other complex molecules.
Biology: Potential use in studying biological processes or as a fluorescent marker.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in organic electronics, dyes, or as a catalyst.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. In industrial applications, it could act as a catalyst or participate in electron transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: The parent compound with a simpler structure.
1-Aminoanthracene: A derivative with a single amino group.
9,10-Anthraquinone: An oxidized form of anthracene.
Uniqueness
1-(Methylamino)-4-((3-propylphenyl)amino)anthracene-9,10-dione is unique due to its specific functional groups and their positions on the anthracene ring. This unique structure may impart distinct chemical and physical properties, making it valuable for specific applications.
Propiedades
Número CAS |
114608-60-5 |
|---|---|
Fórmula molecular |
C24H22N2O2 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
1-(methylamino)-4-(3-propylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H22N2O2/c1-3-7-15-8-6-9-16(14-15)26-20-13-12-19(25-2)21-22(20)24(28)18-11-5-4-10-17(18)23(21)27/h4-6,8-14,25-26H,3,7H2,1-2H3 |
Clave InChI |
LBQOMFISWBJNPW-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=CC=C1)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



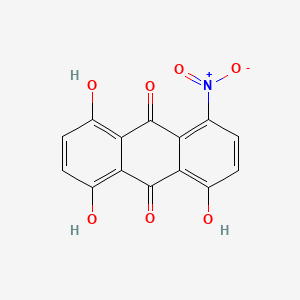
![7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13126157.png)
![8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine](/img/structure/B13126162.png)
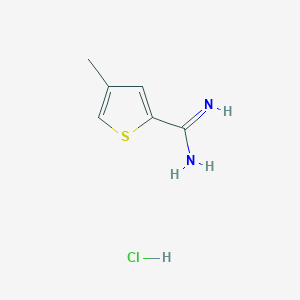
![2-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13126174.png)
